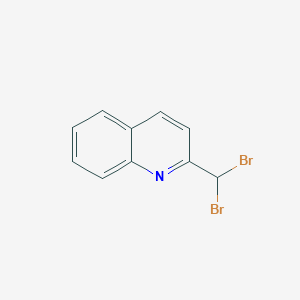

2-(Dibromomethyl)quinoline

Vue d'ensemble

Description

2-(Dibromomethyl)quinoline is an organic compound with the molecular formula C10H7Br2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a dibromomethyl group attached to the second position of the quinoline ring. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibromomethyl)quinoline typically involves the bromination of quinoline derivatives. One common method is the bromination of 2-methylquinoline using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of bromine and iron(III) bromide as reagents remains consistent, but the process is optimized for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Dibromomethyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction Reactions: Reduction of the dibromomethyl group can lead to the formation of 2-methylquinoline.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium amide or thiourea can be used in substitution reactions, typically under reflux conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution Reactions: Products include 2-(aminomethyl)quinoline or 2-(thiomethyl)quinoline.

Oxidation Reactions: Products include quinoline-2-carboxylic acid or quinoline-2-aldehyde.

Reduction Reactions: The major product is 2-methylquinoline.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Applications:

- Anticancer Agents: The unique structure of 2-(dibromomethyl)quinoline allows it to serve as an intermediate in synthesizing various anticancer drugs. Its bromine substituents can enhance biological activity, making it a promising candidate for drug development targeting cancer cells .

Case Study:

A study highlighted the synthesis of quinoline derivatives that exhibited strong inhibitory effects against SARS-CoV-2, demonstrating the potential of quinoline structures in antiviral drug development. Compounds derived from quinolines showed effective cell culture-based inhibition profiles, with some derivatives presenting lower effective concentration values than established antiviral drugs .

Key Applications:

- Pesticide and Herbicide Development: Research indicates that this compound can be explored for its potential as a pesticide or herbicide. Its chemical properties allow it to target specific plant pathogens effectively, improving crop yields while minimizing environmental impact .

Case Study:

A recent investigation into quinoline derivatives revealed their efficacy as agrochemicals, highlighting their role in enhancing crop protection strategies against pests and diseases .

Organic Synthesis

Key Applications:

- Building Block in Organic Chemistry: The compound acts as a versatile building block in organic synthesis, facilitating the creation of complex molecules through various reaction pathways. This versatility streamlines research processes across different chemical disciplines .

Data Table: Reaction Pathways Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds |

| Coupling Reactions | Forms carbon-carbon bonds with other aryl groups |

| Cyclization Reactions | Participates in cyclization to create cyclic structures |

Biochemical Research

Key Applications:

Mécanisme D'action

The mechanism of action of 2-(Dibromomethyl)quinoline and its derivatives involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparaison Avec Des Composés Similaires

2-Methylquinoline: Lacks the dibromomethyl group and has different reactivity and applications.

2-Chloromethylquinoline: Similar structure but with a chloromethyl group instead of a dibromomethyl group, leading to different chemical properties.

2-(Bromomethyl)quinoline: Contains a single bromine atom, resulting in different reactivity compared to 2-(Dibromomethyl)quinoline.

Uniqueness: this compound is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and potential applications. The dibromomethyl group provides a versatile site for further functionalization, making it a valuable intermediate in organic synthesis.

Activité Biologique

2-(Dibromomethyl)quinoline is a derivative of quinoline characterized by the presence of a dibromomethyl group attached to the second position of the quinoline ring. With the molecular formula C10H7Br2N, this compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound, highlighting key research findings, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H7Br2N

- CAS Number : 53867-81-5

- Structure : The compound features a quinoline ring with a dibromomethyl substituent, which significantly influences its reactivity and biological properties.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial properties. A study demonstrated that various substituted quinolines showed significant activity against Mycobacterium tuberculosis and other mycobacterial species. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the quinoline ring could enhance antimicrobial efficacy .

| Compound | Activity Against M. tuberculosis | IC50 (μmol/L) |

|---|---|---|

| This compound | Moderate | TBD |

| N-Cycloheptylquinoline-2-carboxamide | High | 7.5 |

| N-(2-phenylethyl)quinoline-2-carboxamide | Higher than standards | TBD |

While detailed mechanisms specific to this compound are still being elucidated, it is hypothesized that the dibromomethyl group enhances its interaction with biological targets. Similar quinoline derivatives operate by stabilizing enzyme-DNA complexes, leading to DNA cleavage and subsequent cell death. This mechanism is particularly relevant in the context of anticancer activity.

Study on Antimycobacterial Activity

A significant study focused on the synthesis and evaluation of various quinoline derivatives for their antimycobacterial activity against M. tuberculosis. The results indicated that certain modifications led to compounds with higher efficacy than traditional treatments like isoniazid. Although this compound was not the primary focus, its structural similarities suggest it may possess comparable activity .

Evaluation of Anticancer Effects

In a separate investigation into the anticancer effects of substituted quinolines, compounds were tested against various cancer cell lines. While direct data on this compound were not available, related structures indicated a trend towards enhanced cytotoxicity with increased bromination or substitution at key positions on the ring .

Safety and Toxicological Considerations

Despite its potential benefits, safety data for this compound remain sparse. However, related compounds in the quinoline family have been associated with toxic effects, including carcinogenicity and genetic mutations in certain studies . Caution is advised when handling this compound due to its potential health hazards.

Future Directions

Research into this compound should focus on:

- In-depth pharmacological studies to elucidate its full range of biological activities.

- Toxicological assessments to better understand safety profiles.

- Development of novel derivatives that may enhance efficacy while reducing toxicity.

Propriétés

IUPAC Name |

2-(dibromomethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2N/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSFUCJYOKYMDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968642 | |

| Record name | 2-(Dibromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53867-81-5 | |

| Record name | Quinoline, 2-(dibromomethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Dibromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.